5-Iodo-2-methoxypyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWROBHLYCJFWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441106 | |
| Record name | Pyrimidine, 5-iodo-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101803-06-9 | |
| Record name | Pyrimidine, 5-iodo-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Iodo 2 Methoxypyrimidine and Its Analogs
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org 5-Iodo-2-methoxypyrimidine readily participates in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids or their esters. researchgate.netharvard.edu
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Representative Suzuki-Miyaura Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-Phenyl-2-methoxypyrimidine |
| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2-Methoxy-5-(p-tolyl)pyrimidine |
Sonogashira Coupling
The Sonogashira coupling is another important palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst. This compound serves as an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups at the 5-position of the pyrimidine (B1678525) ring. nih.gov
The reaction is highly valued for its mild reaction conditions and its utility in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org
Table 2: Representative Sonogashira Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-Methoxy-5-(phenylethynyl)pyrimidine |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 2-Methoxy-5-((trimethylsilyl)ethynyl)pyrimidine |
Applications in Medicinal Chemistry
Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine (B156593) moiety of ATP. This compound can be utilized as a starting material to synthesize libraries of potential kinase inhibitors by introducing diverse substituents at the 5-position, which can interact with specific residues in the kinase active site.
Development of Antiviral Agents
Iodinated pyrimidine nucleosides, such as 5-iodo-2'-deoxyuridine, have been established as effective antiviral drugs. nih.gov While this compound is not a nucleoside itself, its derivatives can be explored for antiviral activity. The pyrimidine ring is a key component of nucleobases, and modifications at the 5-position can significantly impact the biological properties of these molecules.
Applications in Agrochemical and Material Sciences
Role in Agrochemical Synthesis
This compound can serve as a building block for the synthesis of novel agrochemicals. A related compound, 5-Iodo-2-methoxypyridine, is utilized in the formulation of herbicides and fungicides. chemimpex.com The pyrimidine (B1678525) core is present in several commercially successful pesticides, and the introduction of various substituents at the 5-position can lead to the discovery of new and effective crop protection agents.
Influence of Molecular Structure on Optical and Electrical Properties
The incorporation of the pyrimidine ring, a π-deficient heterocycle, into larger conjugated systems can significantly influence their optical and electrical properties. The functionalization of this compound through cross-coupling reactions allows for the synthesis of novel organic materials with potential applications in electronics and photonics. The electron-withdrawing nature of the pyrimidine ring, combined with the electronic effects of the substituents introduced at the 5-position, can be tuned to achieve desired properties such as specific absorption and emission wavelengths, as well as charge transport characteristics. Research in this area focuses on developing new materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Computational Chemistry and Spectroscopic Characterization
Theoretical Predictions of Reactivity and Regioselectivity
Theoretical chemistry serves as a powerful tool for predicting the behavior of molecules in chemical reactions. sigmaaldrich.com By modeling the electronic structure, it is possible to identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting reaction outcomes.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For 5-Iodo-2-methoxypyrimidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate key aspects of its chemical nature. nih.gov
Detailed research findings from DFT studies on similar halogenated pyrimidine (B1678525) systems provide a framework for understanding this compound. acs.orgresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions for regioselectivity in reactions. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich centers, while the carbon atom bonded to the iodine may be susceptible to certain reactions due to the nature of the carbon-halogen bond.
Global reactivity descriptors derived from DFT calculations provide quantitative measures of reactivity.
| Descriptor | Symbol | Significance for Reactivity |
|---|---|---|
| Chemical Hardness | η | Measures resistance to change in electron distribution. Higher values indicate greater stability. longdom.org |
| Electronegativity | χ | Indicates the power of the molecule to attract electrons. longdom.org |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. longdom.org |
| HOMO-LUMO Energy Gap | ΔE | Represents the energy required to excite an electron; a smaller gap suggests higher reactivity. |
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized or isolated compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. uobasrah.edu.iq For this compound, the NMR spectra are expected to be relatively simple and highly characteristic.
The ¹H NMR spectrum would show two distinct signals for the aromatic protons and one for the methoxy (B1213986) group protons. The protons at the C4 and C6 positions of the pyrimidine ring are in different electronic environments and would appear as singlets due to the absence of adjacent protons for coupling. The methoxy group (-OCH₃) protons would also appear as a sharp singlet.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Five distinct signals would be expected: one for the methoxy carbon and four for the pyrimidine ring carbons (C2, C4, C5, and C6). The carbon attached to the iodine atom (C5) would be significantly influenced by the halogen's electronic effects.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | C4-H, C6-H | ~8.5 - 8.7 | Singlet |
| -OCH₃ | ~4.0 - 4.1 | Singlet | |
| ¹³C | C2 (-OCH₃) | ~165 - 170 | - |
| C4, C6 | ~158 - 162 | - | |
| C5 (-I) | ~80 - 85 | - | |
| -OCH₃ | ~55 - 60 | - |
Note: The chemical shifts are predictions based on general substituent effects on pyrimidine rings and may vary from experimental values.
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with extremely high accuracy. libretexts.org Unlike unit-resolution mass spectrometry which provides the nominal mass (an integer), HRMS measures the exact mass to several decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. missouri.edumsu.edu For this compound, the molecular formula is C₅H₅IN₂O.
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |
| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |
| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |
| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total Theoretical Exact Mass | 235.944661 |
An experimental HRMS measurement yielding a mass very close to 235.9447 Da (typically within 5 ppm error) would confirm the elemental formula C₅H₅IN₂O, providing strong evidence for the identity of this compound.
Chromatographic Techniques for Purity Assessment and Intermediate Tracking
Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of moderate polarity like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, commonly consisting of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov
Purity assessment is achieved by injecting a solution of the compound into the HPLC system. The output, a chromatogram, shows peaks corresponding to each component in the sample. In a pure sample, a single major peak should be observed at a characteristic retention time. The area of this peak is proportional to the concentration of the compound. Purity is often expressed as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. This method is also invaluable for tracking the consumption of starting materials and the formation of intermediates during synthesis.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with a buffer like ammonium (B1175870) formate) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) sigmaaldrich.com |
| Column Temperature | Ambient or controlled (e.g., 35 °C) sigmaaldrich.com |
Future Research Directions and Challenges
Optimization of Synthesis for Industrial Production
While laboratory-scale syntheses of 5-iodo-2-methoxypyrimidine are well-established, transitioning to industrial-scale production presents significant challenges. The efficiency and economic viability of large-scale synthesis are paramount for ensuring the accessibility of drugs derived from this compound.
Exploration of Novel Derivatives with Enhanced Biological Activity
The pyrimidine (B1678525) scaffold of this compound offers a rich platform for chemical modification to generate novel derivatives with improved therapeutic properties. The introduction of different functional groups at various positions on the pyrimidine ring can significantly influence the compound's biological activity, selectivity, and pharmacokinetic profile. nih.gov
Research is actively exploring the synthesis of new analogues with the aim of enhancing their potency against specific biological targets while minimizing off-target effects. mdpi.comekb.eg For instance, the substitution of the iodo group with other functionalities can lead to compounds with altered binding affinities for target proteins. researchgate.net Furthermore, modifications to the methoxy (B1213986) group can impact the compound's solubility and metabolic stability. High-throughput screening of these novel derivatives against a wide range of biological targets will be crucial in identifying promising new drug candidates. nih.gov
Below is a table summarizing the types of derivatives being explored and their potential therapeutic applications:
Deeper Mechanistic Understanding of Biological Interactions
A thorough understanding of how this compound and its derivatives interact with their biological targets at a molecular level is essential for rational drug design. chemimpex.com While some studies have identified the biological pathways affected by these compounds, the precise mechanisms of action often remain to be fully elucidated.
Future research should employ a combination of biochemical, biophysical, and computational techniques to characterize these interactions in detail. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how these compounds bind to their target proteins. This information, in conjunction with computational modeling and simulation, can guide the design of new derivatives with improved binding affinities and specificities. Furthermore, a deeper understanding of the structure-activity relationships will enable the prediction of the biological activity of new compounds before they are synthesized, thereby streamlining the drug discovery process.
Development of Targeted Drug Delivery Systems
Enhancing the therapeutic efficacy of this compound-based drugs while minimizing systemic toxicity is a significant challenge. The development of targeted drug delivery systems offers a promising approach to address this issue by ensuring that the drug is delivered specifically to the site of action, such as a tumor or an infected tissue. researchgate.net
Various nanocarriers, including liposomes, nanoparticles, and micelles, are being investigated for their potential to encapsulate and deliver these drugs. rroij.com These carriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors on the surface of target cells. frontiersin.org This targeted approach can significantly increase the local concentration of the drug at the desired site, thereby improving its therapeutic effect and reducing the risk of side effects. Future research in this area will focus on designing and optimizing these delivery systems to ensure their stability, biocompatibility, and efficient drug release at the target site.
Compound Names Mentioned in the Article
Q & A
Q. What are the standard synthetic routes for preparing 5-iodo-2-methoxypyrimidine?
The compound is typically synthesized via palladium-catalyzed cross-coupling or Grignard reactions. For example, Pd(0) catalysts with triethylamine as a reducing agent have been employed, though ligand-free conditions in DMF or acetonitrile often fail due to unproductive pathways . Alternatively, Grignard coupling with chlorosilane derivatives has been explored, though mechanistic details remain under investigation .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Characterization should include - and -NMR to verify methoxy and iodine substitution patterns. Mass spectrometry (HRMS or ESI-MS) is critical to confirm molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Comparative analysis with brominated analogs (e.g., 5-bromo-2-methoxypyrimidine) can help validate spectral assignments .
Advanced Research Questions
Q. Why do palladium-catalyzed cross-coupling reactions with this compound frequently fail, and how can these challenges be mitigated?
The high reactivity of the iodo substituent promotes side reactions such as dimerization or reduction instead of the desired coupling. Evidence suggests palladium insertion into the Ar-I bond occurs, but the intermediate undergoes unproductive pathways . Mitigation strategies include:
- Using brominated analogs (e.g., 5-bromo-2-methoxypyrimidine), which exhibit slower kinetics and better selectivity .
- Optimizing ligands (e.g., resin-bound PPh) and solvents (e.g., acetonitrile over DMF) to stabilize the palladium intermediate .
Q. How does the reactivity of this compound compare to its bromo analog in organometallic reactions?
The iodo derivative reacts faster due to weaker C-I bond strength, but this often leads to side reactions. In contrast, the bromo analog (5-bromo-2-methoxypyrimidine) provides better control in cross-coupling, as demonstrated in Suzuki-Miyaura reactions where bromo-substituted pyrimidines yield higher selectivity and fewer dimers .
Q. What alternative methodologies exist for functionalizing this compound when traditional coupling fails?
Electrophilic substitution or radical-mediated pathways could bypass palladium-dependent mechanisms. For example, Grignard reagents have been used to couple this compound with chlorosilanes, though mechanistic studies are needed to clarify the role of magnesium in these reactions .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported yields for this compound synthesis?
Variability often stems from ligand choice, solvent purity, or residual moisture. For instance, triethylamine purity critically affects Pd(0) reduction efficiency . Reproducibility requires strict control of anhydrous conditions and verification of catalyst activity via control experiments.
Q. What analytical techniques are most effective for identifying side products in failed coupling reactions?
LC-MS or GC-MS can detect dimers or reduced byproducts. -NMR is useful for identifying methoxy group stability, while XPS (X-ray photoelectron spectroscopy) may reveal palladium catalyst degradation pathways .
Methodological Recommendations
- Synthesis Optimization : Pre-activate Pd catalysts with ligands like PPh and avoid sodium hydrogen carbonate unless necessary for pH control .
- Reactivity Screening : Compare iodo and bromo derivatives systematically to identify conditions favoring desired pathways .
- Safety Protocols : Handle this compound under inert atmospheres due to its sensitivity to moisture and light, as inferred from related pyrimidine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
